molecular formula C16H13NO2 B5599489 N-benzyl-1-benzofuran-2-carboxamide

N-benzyl-1-benzofuran-2-carboxamide

Cat. No. B5599489
M. Wt: 251.28 g/mol
InChI Key: PXXKUMAFAKTNRF-UHFFFAOYSA-N
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Description

N-benzyl-1-benzofuran-2-carboxamide, also known as PNU-109,291, is a chemical compound that belongs to the benzofuran class of organic compounds. It is a potent and selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. The 5-HT7 receptor is involved in a variety of physiological processes, including mood regulation, circadian rhythm, and thermoregulation. The discovery of PNU-109,291 has provided researchers with a valuable tool to study the role of the 5-HT7 receptor in these processes.

Scientific Research Applications

Microwave-Assisted Synthesis for Bioactive Compounds

  • Synthesis Approach : Benzofuran-2-carboxamides, including derivatives of N-benzyl-1-benzofuran-2-carboxamide, have been synthesized using a microwave-assisted one-pot approach. This method is significant for creating biologically and medicinally important compounds quickly and efficiently (Xie et al., 2014).

Cholinesterase Inhibitory Activity

  • Neurological Applications : Certain derivatives of benzofuran-2-carboxamide have shown potent inhibitory activities against butyrylcholinesterase. These findings are crucial in the context of neurodegenerative diseases, as cholinesterase inhibitors are a key class of drugs used in treating conditions like Alzheimer's disease (Abedinifar et al., 2018).

Selective Ligands for Sigma Receptors

  • Targeting Sigma Receptors : Specific benzofuran-2-carboxamide ligands have been developed to be selective for sigma receptors. These receptors are involved in several physiological processes, and the ligands' high affinity for sigma-1 receptors could have implications for developing new therapeutic agents (Marriott et al., 2012).

Multicomponent Protocol in Drug Discovery

  • Drug Discovery : A versatile microwave-assisted multicomponent protocol has been developed for synthesizing substituted benzofuran-2-carboxamides. Such methods are instrumental in drug discovery for rapidly identifying biologically active compounds (Vincetti et al., 2016).

Diversity-Oriented Synthesis

  • Chemical Diversity : The Ugi four-component reaction combined with controlled microwave heating has been used to synthesize highly functionalized benzofuran-2-carboxamides. This diversity-oriented synthesis is important for creating a range of structurally varied compounds for potential biomedical applications (Han et al., 2014).

Neuroprotective and Antioxidant Effects

  • Neuroprotection : Novel benzofuran-2-carboxamide derivatives have demonstrated significant neuroprotective and antioxidant activities. These findings are particularly relevant for treating neurodegenerative diseases and managing oxidative stress-related disorders (Cho et al., 2015).

Antihyperlipidemic Activity

  • Lipid Regulation : Certain this compound derivatives have shown antihyperlipidemic activity, indicating their potential as lipid-lowering agents. This is important in the context of treating hyperlipidemia and related cardiovascular diseases (Al-qirim et al., 2012).

Mechanism of Action

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could lead to changes in cellular processes, such as cell growth, oxidative stress response, and viral replication.

Pharmacokinetics

The compound’s molecular weight (25128000) and LogP (375370) suggest that it may have favorable bioavailability .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that N-benzyl-1-benzofuran-2-carboxamide may also have similar effects, potentially leading to decreased cell growth in certain types of cells.

Future Directions

Benzofuran derivatives, including “N-benzyl-1-benzofuran-2-carboxamide”, have attracted considerable interest due to their vast number of applications in medicine . There is a significant interest in developing novel synthetic methodologies that can provide access to new kinds of benzofuran derivatives . Given the high efficiency and modularity of the current synthetic strategy, it constitutes a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

properties

IUPAC Name

N-benzyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-10H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXKUMAFAKTNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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